![molecular formula C22H19N3OS B2448229 2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1424626-85-6](/img/structure/B2448229.png)
2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide
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Description
2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
Compounds incorporating cyano and enamide functionalities are pivotal in the synthesis of heterocyclic compounds. They serve as precursors or intermediates in the construction of complex molecular architectures, including pyrazoles, pyridines, and thiazoles, which have applications in materials science, pharmaceuticals, and agrochemicals. For instance, cyanoacrylates containing a thiazolyl group have been explored for their herbicidal activities, highlighting the role of these compounds in developing novel agrochemicals (Wang et al., 2004).
Antimicrobial and Antifungal Activities
Several studies have demonstrated that derivatives of cyano and enaminones exhibit significant antimicrobial and antifungal activities. The presence of these functional groups in a compound's structure can lead to the development of new antimicrobial agents with potential applications in medical and textile industries. A notable example includes the design and synthesis of novel antimicrobial dyes based on tetrahydrobenzo[b]thiophene systems, which have shown efficacy against a range of microbial organisms (Shams et al., 2011).
Colorimetric Sensing
Compounds featuring cyano groups, particularly when combined with aromatic systems like naphthalene, have been utilized in the development of colorimetric sensors. These sensors exploit the interaction between the functional groups and specific analytes, such as fluoride ions, leading to a visible color change. This application underscores the potential of such compounds in analytical chemistry and environmental monitoring (Younes et al., 2020).
Solar Cell Applications
Organic sensitizers, which include cyanoacrylic acid derivatives, have been engineered for use in solar cells. These compounds are designed to enhance the incident photon-to-current conversion efficiency, demonstrating the role of cyano and enamide functionalities in improving renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-7-9-17(10-8-14)22-24-19(13-27-22)11-18(12-23)21(26)25-20-15(2)5-4-6-16(20)3/h4-11,13H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMDOZASWMLTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide |
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